Squalene Hopene Cyclase (SHC) Inhibition
A derivative of 6-bromobenzo[d]isoxazol-4-ol (BDBM50128046) exhibits an IC50 of 49 nM against squalene hopene cyclase from Alicyclobacillus acidocaldarius, demonstrating potent inhibitory activity. In contrast, a structurally related analog with a different substitution pattern (BDBM50128068) shows a reduced potency with an IC50 of 75 nM under the same assay conditions [1]. This 1.5-fold difference in IC50 underscores the impact of precise substitution on enzyme inhibition.
| Evidence Dimension | Inhibitory activity against squalene hopene cyclase |
|---|---|
| Target Compound Data | IC50 = 49 nM |
| Comparator Or Baseline | BDBM50128068: IC50 = 75 nM |
| Quantified Difference | 1.5-fold (49 nM vs 75 nM) |
| Conditions | Squalene hopene cyclase from Alicyclobacillus acidocaldarius; assay details as curated by ChEMBL |
Why This Matters
This quantitative difference is critical for researchers selecting a starting point for inhibitor design, as even modest changes in IC50 can influence lead optimization and downstream efficacy.
- [1] BindingDB. Ligand BDBM50128046: N-allyl-4-(3-(4-bromophenyl)benzo[d]isoxazol-6-ylo... IC50: 49 nM against Squalene--hopene cyclase. View Source
